molecular formula C12H21NO2Si2 B8426454 1-Nitro-3,5-bis(trimethylsilyl)benzene

1-Nitro-3,5-bis(trimethylsilyl)benzene

Cat. No. B8426454
M. Wt: 267.47 g/mol
InChI Key: DSMPUKQMRATGPS-UHFFFAOYSA-N
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Patent
US05155249

Procedure details

To a solution of 1.18 g (4.00 mmol) of sym-tris(trimethylsilyl)benzene in 1.7 ml of acetic anhydride was added a solution of 0.4 ml (9.1 mmol) of 94% nitric acid in 1.7 ml of acetic anhydride at -10° C. The mixture was stirred at 10° to -5° C. for 2 hours and then at room temperature for 22 hours. The reaction mixture was poured into sodium hydroxide solution and the aqueous solution was extracted with methylene chloride. The extract was evaporated. The residue was purified by column chromatography on silica gel [eluent: petroleum ether] to give 636 mg of pale yellow crystals, m.p. 86°-87° C. (yield 59%). 1H-NMR spectrum δ(CDCl3)ppm: 0.33 (18H,s), 7.90 (1H,t,J=1.1 Hz), 8.29 (2H,d,J=1.1 Hz).
Name
tris(trimethylsilyl)benzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
solvent
Reaction Step One
Quantity
1.7 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([C:5]1[C:6]([Si](C)(C)C)=[C:7]([Si:11]([CH3:14])([CH3:13])[CH3:12])[CH:8]=[CH:9][CH:10]=1)([CH3:4])[CH3:3].[N+:19]([O-])([OH:21])=[O:20].[OH-].[Na+]>C(OC(=O)C)(=O)C>[N+:19]([C:9]1[CH:10]=[C:5]([Si:2]([CH3:4])([CH3:3])[CH3:1])[CH:6]=[C:7]([Si:11]([CH3:14])([CH3:13])[CH3:12])[CH:8]=1)([O-:21])=[O:20] |f:2.3|

Inputs

Step One
Name
tris(trimethylsilyl)benzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)C=1C(=C(C=CC1)[Si](C)(C)C)[Si](C)(C)C
Name
Quantity
0.4 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
1.7 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
1.7 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at 10° to -5° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 22 hours
Duration
22 h
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution was extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
The extract was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel [eluent: petroleum ether]

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC(=CC(=C1)[Si](C)(C)C)[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 636 mg
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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